molecular formula C19H15N3O B11145677 N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11145677
M. Wt: 301.3 g/mol
InChI Key: QGFDYSZFKDGIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide typically involves the condensation of indole derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the desired indole product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    1H-indol-3-yl-methanol: An indole derivative with a hydroxyl group.

Uniqueness

N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of indole and pyrrole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets compared to other indole derivatives .

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-(1H-indol-5-yl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H15N3O/c23-19(21-16-5-8-18-15(13-16)9-10-20-18)14-3-6-17(7-4-14)22-11-1-2-12-22/h1-13,20H,(H,21,23)

InChI Key

QGFDYSZFKDGIEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.